2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Catalog No.
S730113
CAS No.
775351-56-9
M.F
C13H16BNO3
M. Wt
245.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborola...

CAS Number

775351-56-9

Product Name

2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

IUPAC Name

2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Molecular Formula

C13H16BNO3

Molecular Weight

245.08 g/mol

InChI

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(16)9(7-10)8-15/h5-7,16H,1-4H3

InChI Key

PUOBFTBTFCPICR-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C#N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C#N

Synthesis:

2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound used in scientific research. Its synthesis has been reported in several publications, with variations in methodology and reaction conditions. One example describes its preparation through a three-step process involving nitration, reduction, and Suzuki-Miyaura coupling [].

Applications in Organic Chemistry:

The primary application of 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile lies in its ability to participate in Suzuki-Miyaura coupling reactions. This versatile palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds between the boron atom of the molecule and various organic halides or triflates []. This enables the introduction of the functional group present in the coupled molecule onto the benzonitrile core, providing a valuable tool for the synthesis of diverse organic compounds.

For instance, research has utilized 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile to synthesize novel fluorescent probes for biological imaging []. The Suzuki-Miyaura coupling reaction allowed the attachment of a fluorescent moiety to the benzonitrile core, resulting in a molecule with specific optical properties suitable for cellular imaging applications.

2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound characterized by its unique structure that includes a hydroxyl group and a boron-containing dioxaborolane moiety. Its molecular formula is C₁₃H₁₆BNO₃, with a molecular weight of 245.08 g/mol. The compound features a benzonitrile core, which is notable for its aromatic properties, and incorporates a tetramethyl dioxaborolane group that enhances its reactivity and potential applications in various

Due to the presence of both the hydroxyl and nitrile functional groups. Key reactions include:

  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, allowing for the introduction of various nucleophiles.
  • Boronic Ester Reactions: The dioxaborolane moiety can be involved in Suzuki coupling reactions, which are significant in forming carbon-carbon bonds.
  • Hydrolysis: The hydroxyl group can facilitate hydrolysis reactions under acidic or basic conditions, leading to the formation of carboxylic acids or alcohols.

These reactions make the compound versatile for synthetic organic chemistry applications.

Synthesis of 2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can be achieved through several methods:

  • Boronic Ester Formation: The compound can be synthesized via the reaction of 4-cyanophenol with a boronic acid derivative under controlled conditions.
  • Nitrile Substitution: Another method involves introducing the nitrile group onto an aromatic system containing the boron moiety through electrophilic substitution.
  • Functional Group Modification: Existing compounds with similar structures can be modified using standard organic synthesis techniques to yield the desired product.

These methods highlight the compound's accessibility for research and industrial applications .

The applications of 2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile are primarily found in:

  • Organic Synthesis: As a building block in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Potential use in drug discovery due to its unique functional groups that may interact with biological systems.
  • Materials Science: Application in developing new materials with specific optical or electronic properties.

Its versatility makes it an attractive candidate for further research and development .

Several compounds share structural similarities with 2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. Here are some notable examples:

Compound NameCAS NumberStructural FeaturesSimilarity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile171364-82-2Lacks hydroxyl group0.86
3-Methyl-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzonitrile1220219-59-9Methyl substitution at position 30.85
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile214360-46-0Nitrile group at position 30.85
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile214360-48-2Nitrile group at position 20.84
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol1009303-77-8Methoxy substitution at position 20.82

These compounds exhibit variations in functional groups and positions on the aromatic ring while retaining the core structure that defines their reactivity and potential applications .

Wikipedia

2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Dates

Modify: 2023-08-15

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